Cu(hfac)2 is employed in the synthesis of copper oxides, particularly Copper(I) oxide (Cu2O). , The deposition temperature plays a critical role in determining the phase of the resulting copper oxide. Lower temperatures favor the formation of Cu2O, while higher temperatures lead to the formation of Copper(II) oxide (CuO) or a mixture of both.
Cu(hfac)2 readily forms complexes with stable organic radicals, such as nitronyl nitroxides, resulting in heterospin complexes. , , , , These complexes exhibit interesting magnetic properties due to the exchange interactions between the copper(II) ion and the radical spins. These interactions can be fine-tuned by altering the ligands and their substitution patterns. The resulting complexes have potential applications in molecular electronics and spintronics.
Cu(hfac)2, along with alkyl dithiocarbamate initiators, mediates RDRP of methyl methacrylate and styrene. RDRP enables the synthesis of polymers with controlled molecular weight and narrow molecular weight distribution, valuable for various applications ranging from coatings and adhesives to drug delivery systems.
Cu(hfac)2 is used in the development of solution-processed metal oxide-based CMOS technology. Its incorporation into p-type thin-film transistors based on Copper(I) oxide allows for the fabrication of CMOS inverters with promising performance characteristics. This application holds potential for the development of low-cost and large-area compatible oxide electronics.
Cu(hfac)2 is extensively used as a precursor for the CVD of copper thin films. , , The complex readily decomposes at elevated temperatures in the presence of hydrogen, depositing copper onto various substrates, including silicon dioxide, polyimide, and metal nitrides. , , , This process is attractive for the fabrication of interconnects in microelectronic devices due to the high conductivity and electromigration resistance of copper. , CVD of copper using Cu(hfac)2 can be performed under various conditions, including atmospheric pressure, low pressure, and plasma-enhanced conditions. , ,
Cu(hfac)2 also serves as a precursor for ALD of copper-containing thin films, such as copper(I) nitride. , ALD offers precise control over film thickness and uniformity, making it suitable for applications demanding high precision and conformal coatings. Water pulses are often introduced during the ALD cycle to facilitate film growth and influence the deposition pathway. ,
Cu(hfac)2 typically exists as a green solid. It exhibits solubility in various solvents such as ethanol, dioxane, carbon tetrachloride, and polar solvents, but is insoluble in water. The melting point of Cu(hfac)2 depends on the hydration state, with the anhydrous form melting at 114-116 °C and hydrated forms exhibiting melting points between 130-135 °C.
Porous coordination polymers synthesized from Cu(hfac)2 and pyridine-containing building blocks show potential for sensing applications. These materials exhibit reversible responses to small, polar analytes such as methanol, ethanol, and acetone, making them promising candidates for the detection of volatile organic compounds.
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